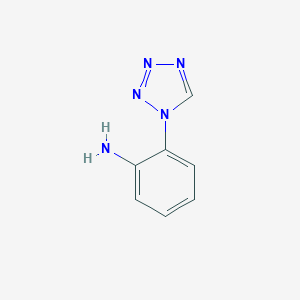

2-(1H-tetrazol-1-yl)aniline

Description

Properties

IUPAC Name |

2-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZQSRGQFXNPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576045 | |

| Record name | 2-(1H-Tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-51-6 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1H-tetrazol-1-yl)aniline

Abstract: This technical guide provides an in-depth exploration of the synthesis and structural elucidation of 2-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust, field-proven synthetic protocol, explains the underlying chemical principles, and presents a multi-faceted analytical workflow for comprehensive characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for working with substituted tetrazoles.

Introduction and Scientific Context

Tetrazoles are a unique class of five-membered heterocyclic compounds containing four nitrogen atoms, making them nitrogen-rich and metabolically stable.[1][2] Their physicochemical properties, particularly the ability of the 1H-tetrazole moiety to act as a bioisosteric replacement for carboxylic acids, have cemented their importance in pharmaceutical design.[3][4] The compound this compound features a tetrazole ring attached to an aniline scaffold, presenting a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands for coordination chemistry.[3][5]

Understanding the precise synthesis and rigorous characterization of this molecule is paramount for ensuring the reliability and reproducibility of downstream applications. This guide provides not just a procedure, but the scientific rationale behind the chosen methods, empowering researchers to not only replicate the results but also to adapt the methodology to their specific research goals.

Synthesis of this compound

The synthesis of 1-substituted tetrazoles is most commonly achieved through a one-pot cyclization reaction involving a primary amine, a one-carbon source like triethyl orthoformate, and an azide source, typically sodium azide.[6][7] This approach is efficient and generally provides good yields for a wide range of aromatic amines.[8][9]

Reaction Principle and Mechanism

The selected synthesis route proceeds via a catalyzed [3+2] cycloaddition. The reaction is initiated by the condensation of the primary amine (o-phenylenediamine) with triethyl orthoformate to form an intermediate amidine. This is followed by the addition of the azide ion, which subsequently undergoes an intramolecular cyclization to form the stable aromatic tetrazole ring. The use of an acid catalyst, such as glacial acetic acid, facilitates the formation of the reactive intermediates.

dot

Caption: High-level overview of the synthetic workflow.

Causality in Experimental Design

-

Choice of Starting Material: o-Phenylenediamine is selected as the starting material. The presence of two amino groups requires careful control of stoichiometry to favor the mono-substitution and cyclization pathway. However, for the target 1-substituted tetrazole, it serves as the direct precursor to the aniline moiety.

-

Reagents:

-

Triethyl Orthoformate: This is a safe and effective source of the single carbon atom required to form the tetrazole ring.

-

Sodium Azide (NaN₃): A common and reliable source of the three nitrogen atoms needed for the cycloaddition. It is crucial to handle sodium azide with care due to its toxicity.

-

Glacial Acetic Acid: Acts as both a solvent and a catalyst, protonating the orthoformate to facilitate the initial condensation with the amine.

-

-

Reaction Conditions: The reaction is typically heated to drive the condensation and cyclization steps to completion. Refluxing conditions ensure a consistent reaction temperature.

Detailed Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 equivalent).

-

Reagent Addition: Add glacial acetic acid (10 volumes) to the flask and stir until the amine dissolves. To this solution, add triethyl orthoformate (1.2 equivalents) followed by the careful addition of sodium azide (1.5 equivalents) in small portions.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques provides a self-validating system of evidence.[10]

dot

Caption: Interrelation of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise molecular framework of tetrazole derivatives.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4-6 ppm. The chemical shift can vary with solvent and concentration.

-

Aromatic Protons: The four protons on the aniline ring will appear in the aromatic region (approx. 6.8-7.8 ppm), exhibiting complex splitting patterns (doublets, triplets) due to their coupling.

-

Tetrazole Proton (-CH): A sharp singlet is expected in the downfield region, typically >8.5 ppm, characteristic of the acidic proton on the tetrazole ring.[5][12]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[10]

-

N-H Stretch: The primary amine (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): A sharp peak is expected just above 3000 cm⁻¹.

-

C=N and N=N Stretches: The tetrazole ring vibrations are typically observed in the 1300-1600 cm⁻¹ region.[12]

-

Ring Deformation: Vibrations associated with the tetrazole ring deformation can be found between 800-1000 cm⁻¹.[12]

Protocol (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the synthesized compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting fine powder into a transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable method.[11]

-

Molecular Ion Peak: In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 162.16.

-

Characteristic Fragmentation: Tetrazoles exhibit distinct fragmentation behaviors. In positive ion mode, a common fragmentation is the loss of a neutral HN₃ molecule, while in negative ion mode, the loss of N₂ is often observed.[12][13] This predictable fragmentation is a key diagnostic feature.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and assess the thermal stability of the compound.

-

DSC: A sharp endothermic peak on the DSC thermogram indicates the melting point of the crystalline solid.

-

TGA: The TGA curve shows the mass loss of the sample as a function of temperature, indicating the decomposition temperature and overall thermal stability. A typical heating rate is 10 °C/min.[11]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shift (δ) | ~4-6 ppm (s, 2H, -NH₂); ~6.8-7.8 ppm (m, 4H, Ar-H); >8.5 ppm (s, 1H, Tetrazole-H) |

| ¹³C NMR | Chemical Shift (δ) | ~110-150 ppm (6 signals, Ar-C); ~155-160 ppm (1 signal, Tetrazole-C) |

| FTIR | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch); >3000 (Ar C-H stretch); 1300-1600 (C=N, N=N stretch) |

| Mass Spec (ESI+) | Mass-to-Charge (m/z) | 162.16 ([M+H]⁺) |

| DSC | Thermal Event | Sharp endothermic peak corresponding to the melting point. |

Conclusion

This guide has outlined a reliable and well-rationalized approach for the synthesis and comprehensive characterization of this compound. The one-pot cyclization method offers an efficient route to the target compound. The subsequent analytical workflow, employing a suite of spectroscopic and thermal techniques, provides a robust framework for structural verification and purity assessment. By understanding the causality behind the experimental choices and the interpretation of the analytical data, researchers are well-equipped to successfully prepare and validate this important heterocyclic building block for a variety of scientific applications.

References

- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Benchchem.

- Synthesis of different tetrazoles from several amines a. ResearchGate.

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.

- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC).

- Tetrazoles via Multicomponent Reactions. ACS Publications.

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central (PMC).

- Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica.

- Synthetic routes for tetrazole derivatives; (a) conventional [3+2] cycloaddition reaction of isocyanides and trimethyl azide/hydrazoic acid and (b) one-pot multicomponent reaction (MCR) of amine/organic nitrile, triethyl orthoformate/aldehyde and sodium azide. ResearchGate.

- facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES.

- 1H-Tetrazole synthesis. Organic Chemistry Portal.

- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.

- The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives in the presence of Cu@APS-TDU-PMO nanoreactor (1). ResearchGate.

- Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids. PubMed Central (PMC).

- This compound. Amerigo Scientific.

- 2-(1H-tetrazol-5-yl)aniline hydrate. SynHet.

- Synthesis of C5-tetrazole derivatives of 2-amino-adipic acid displaying NMDA glutamate receptor antagonism. PubMed.

- 2-(1H-Tetrazol-5-yl)aniline | CAS 18216-38-1. Santa Cruz Biotechnology.

- An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.

- This compound | 14210-51-6. ChemicalBook.

- Tetrazoles via Multicomponent Reactions. PubMed Central (PMC).

- FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. ResearchGate.

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- 2-(1h-1,2,3,4-tetrazol-1-yl)aniline. PubChem.

- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa.

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 13. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to 2-(1H-tetrazol-1-yl)aniline: Chemical Properties, Structure, and Synthetic Insights

This guide provides a comprehensive technical overview of 2-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

This compound belongs to the family of tetrazole-substituted aromatic amines. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry.[1][2] This isosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of drug candidates. The aniline substructure, on the other hand, serves as a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[3]

The strategic importance of this compound lies in its potential as a key building block in the synthesis of novel therapeutic agents across various disease areas, including but not limited to infectious diseases, cancer, and hypertension.[4][5][6]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of an aniline ring substituted at the ortho position with a 1H-tetrazole ring. The linkage is through the N1 position of the tetrazole ring.

Molecular Formula: C₇H₇N₅[3][7]

Molecular Weight: 161.16 g/mol [3][7]

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data for properties like melting point, boiling point, and pKa are not consistently reported in the literature. The presented data is a consolidation of available information and estimations based on related structures.

| Property | Value | Source/Comment |

| Appearance | Expected to be a solid, likely a crystalline powder. | [3] |

| Melting Point | Not consistently reported. Related compounds like 3-(1H-tetrazol-5-yl)aniline have a melting point of 202-205 °C.[8] | Varies based on purity and crystalline form. |

| Boiling Point | Not reported, likely to decompose at high temperatures. | High nitrogen content suggests thermal instability. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General characteristic of similar aromatic compounds. |

| pKa | The tetrazole proton is acidic, with a pKa generally similar to that of carboxylic acids (around 4-5). The anilino group is basic. | The exact pKa would be influenced by the electronic interplay between the two rings. |

| LogP | 0.4 | [9] |

Synthesis of this compound

The synthesis of 1-substituted-1H-tetrazoles from primary amines is a well-established transformation in organic chemistry. A common and effective method involves the reaction of the corresponding amine with triethyl orthoformate and sodium azide.[10]

Synthetic Workflow

The synthesis of this compound can be achieved from 2-aminobenzonitrile or more directly from o-phenylenediamine. The latter is a more direct and commonly employed route for 1-substituted aryl tetrazoles.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 1-aryl-1H-tetrazoles.[10]

Materials:

-

o-Phenylenediamine

-

Triethyl orthoformate

-

Sodium azide (Caution: Highly toxic and explosive)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by the cautious, portion-wise addition of sodium azide (1.5 equivalents). Extreme caution should be exercised when handling sodium azide.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Acetic Acid: Serves as both a solvent and a catalyst. It protonates the orthoformate, facilitating the reaction with the amine.

-

Triethyl Orthoformate: Acts as a one-carbon source, reacting with the amine to form an intermediate that can then react with the azide.

-

Sodium Azide: Provides the azide nucleophile for the cyclization reaction. Its careful, portion-wise addition is crucial for safety.

-

Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

-

Aqueous Workup and Neutralization: This step is essential to remove the acetic acid and any unreacted water-soluble reagents. Neutralization is important before extraction to ensure the product is in its neutral, less water-soluble form.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the aniline ring. A singlet for the tetrazole proton (C5-H) is anticipated further downfield, likely in the range of 8.5-9.5 ppm. The protons of the amino group may appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aniline ring and one carbon for the tetrazole ring. The tetrazole carbon (C5) is expected to resonate at approximately 140-150 ppm. The chemical shifts of the aniline carbons will be influenced by the amino group and the tetrazole substituent.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

N=N and C=N stretching (tetrazole ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-N stretching: In the 1250-1350 cm⁻¹ region.

-

Ring vibrations (tetrazole): Bands around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 161 would be expected. The fragmentation pattern would likely involve the loss of nitrogen (N₂) from the tetrazole ring, a characteristic fragmentation for tetrazoles, leading to a fragment at m/z 133.[11] Further fragmentation of the aniline ring would also be observed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid to ensure good peak shape) would be a good starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm where the aromatic system absorbs.

Illustrative HPLC Method Development Logic:

Caption: Logical flow for developing an HPLC method for this compound.

Applications in Drug Discovery and Development

While specific drugs containing the this compound scaffold are not prominently marketed, its structural motifs are present in numerous patented compounds and clinical candidates. The tetrazole-aniline combination offers a rich platform for generating diverse chemical libraries for screening against various biological targets.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Derivatives of tetrazolyl-anilines have shown promising antimicrobial and antifungal activity.[4] The introduction of various substituents on the aniline ring can modulate the spectrum and potency of the antimicrobial effect.

-

Anticancer Agents: The tetrazole moiety is found in several anticancer compounds.[5] The ability of the aniline group to be functionalized allows for the attachment of pharmacophores that can interact with specific targets in cancer cells, such as kinases or tubulin.

-

Antihypertensive Agents: The tetrazole ring is a key feature of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as losartan.[1] The this compound scaffold can be used to design novel ARBs or agents acting on other cardiovascular targets.

Structure-Activity Relationship (SAR) Insights:

Although specific SAR studies for this compound are scarce, general principles for 1-aryl-tetrazoles can be applied:

-

Substitution on the Aniline Ring: The position, size, and electronic nature of substituents on the aniline ring will significantly impact biological activity. Halogenation, for instance, has been shown to enhance the antimicrobial activity of related compounds.[4]

-

Isomeric Position of the Tetrazole: The biological activity can differ significantly between 1-substituted and 5-substituted tetrazole isomers due to differences in their three-dimensional shape and electronic properties.

-

Further Derivatization of the Amino Group: The primary amino group provides a handle for creating a wide array of derivatives, such as amides, sulfonamides, and ureas, which can explore different binding interactions with a target protein.

Conclusion

References

- Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)

-

This compound|14210-51-6,AngeneChemical. [Link]

-

This compound - Amerigo Scientific. [Link]

-

5-(3-Aminophenyl)-1H-tetrazole - ChemBK. [Link]

- Paper Title (use style. (URL not available)

-

This compound - ChemBK. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... - ResearchGate. [Link]

-

1H-Tetrazole synthesis - Organic Chemistry Portal. [Link]

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL not available)

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. [Link]

-

Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher. [Link]

-

FTIR spectra of aniline tetramer. | Download Scientific Diagram - ResearchGate. [Link]

-

Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. [Link]

-

FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar. [Link]

-

High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. [Link]

- US3767667A - Process for preparing 1h-tetrazole compounds - Google P

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound DiscoveryCPR 14210-51-6 [sigmaaldrich.com]

- 4. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 14210-51-6 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. lifesciencesite.com [lifesciencesite.com]

A Technical Guide to the Formation Mechanism of 2-(1H-tetrazol-1-yl)aniline

Executive Summary

This guide provides an in-depth analysis of the formation mechanism of 2-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1][2] This document moves beyond a simple recitation of synthetic procedures to explore the underlying chemical principles, reaction dynamics, and catalytic influences that govern the formation of this specific 1-substituted tetrazole. We will dissect the prevalent mechanistic theories, supported by computational and experimental evidence, and present a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important synthetic transformation.

Introduction: The Strategic Importance of the Tetrazole Moiety

In modern medicinal chemistry, the strategic replacement of functional groups to enhance a molecule's pharmacological profile is a cornerstone of drug design. The 1H-tetrazole ring is a privileged scaffold, primarily serving as a non-classical bioisostere of the carboxylic acid functional group.[2] This substitution is advantageous because the tetrazole's acidic proton (pKa ≈ 4.5-5.0) mimics the acidity of a carboxylic acid, while the ring structure itself is more lipophilic and significantly more resistant to metabolic degradation, particularly reduction.[3] Consequently, tetrazole-containing compounds are prevalent in numerous FDA-approved drugs, including well-known angiotensin II receptor blockers like losartan and valsartan, where the tetrazole is crucial for receptor binding.[2][4]

This compound, with its primary amine and N1-substituted tetrazole ring, represents a versatile building block for constructing more complex, biologically active molecules and nitrogen-rich materials.[5][6][7] Understanding its formation is therefore critical for leveraging its synthetic potential.

The Core Reaction: A [3+2] Cycloaddition Approach

The synthesis of the tetrazole ring is most fundamentally achieved through a formal [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile (the two-atom component) and an azide species (the three-atom component).[2][8] While this appears straightforward, the precise mechanism, especially when using inorganic azide salts like sodium azide (NaN₃), has been a subject of considerable investigation.[9][10]

Mechanistic Debate: Concerted vs. Stepwise Pathway

There are two primary proposed mechanisms for the reaction between an azide anion and a nitrile:

-

Concerted [3+2] Cycloaddition: A single transition state in which all new bonds are formed simultaneously.

-

Stepwise Nucleophilic Addition-Cyclization: A two-step process initiated by the nucleophilic attack of the azide anion on the electrophilic nitrile carbon to form an open-chain imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization.

Density functional theory (DFT) calculations have provided compelling evidence favoring the stepwise mechanism.[9][10][11] The calculations suggest that the initial nucleophilic attack to form the imidoyl azide is the rate-determining step, followed by a rapid, energetically favorable ring-closing event.[12]

Caption: Competing mechanisms for tetrazole formation.

The Critical Role of Catalysis

The direct reaction of sodium azide with a nitrile is often slow and requires high temperatures. The reaction rate is dramatically enhanced by catalysts that activate the nitrile substrate.[13]

-

Lewis Acid Catalysis: Lewis acids, such as zinc(II)[13][14], aluminum(III)[3], and cobalt(II)[8][15] salts, are highly effective. The Lewis acid coordinates to the lone pair of the nitrile nitrogen. This coordination withdraws electron density, rendering the nitrile carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[13]

-

Brønsted Acid Catalysis: Protic acids, including amine salts like triethylammonium chloride[16] or heterogeneous catalysts like silica sulfuric acid[3], also accelerate the reaction. Protonation of the nitrile nitrogen serves the same activating purpose as coordination to a Lewis acid.

The choice of catalyst is a key experimental decision. For instance, zinc salts are effective in aqueous media, offering a greener alternative to traditional organic solvents.[14] The use of amine salts provides a mild, safe, and inexpensive method applicable to a wide range of substrates.[16]

Proposed Mechanism for this compound Formation

The title compound is a 1-substituted tetrazole, meaning the aniline moiety is attached to a nitrogen atom of the tetrazole ring. This structure cannot be formed directly from the cycloaddition of an azide to 2-aminobenzonitrile, which would yield the isomeric 5-(2-aminophenyl)-1H-tetrazole. The most authoritative and direct route to 1-substituted tetrazoles involves the reaction of a primary amine, an orthoformate (as a one-carbon source), and sodium azide.[13][17]

The proposed pathway starting from o-phenylenediamine (1,2-diaminobenzene) is as follows:

-

Formation of an Amidine Intermediate: o-Phenylenediamine reacts with triethyl orthoformate. One of the amino groups acts as a nucleophile, attacking the orthoformate carbon and, after elimination of ethanol, forming an intermediate N-arylformimidate. This rapidly reacts with a second molecule of the diamine (or intramolecularly, though less likely in this context for the desired product) or ammonia (if present) to generate a formamidine derivative. For simplicity, we will consider the reaction path leading to the key intermediate.

-

Reaction with Azide: The crucial step involves the reaction of this in-situ generated intermediate with sodium azide. This step is analogous to the Huisgen cycloaddition.

-

Cyclization and Protonation: The resulting intermediate undergoes cyclization to form the tetrazole ring. Subsequent protonation during aqueous workup yields the final this compound product.

Caption: Proposed reaction pathway for the target molecule.

Experimental Protocol and Validation

This protocol is a representative procedure adapted from established methods for the synthesis of 1-substituted tetrazoles.[13][17] Its design incorporates principles of safety and efficiency, forming a self-validating system where successful synthesis can be confirmed through standard analytical techniques.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles |

| o-Phenylenediamine | 95-54-5 | 108.14 | 10.81 g | 0.10 |

| Triethyl Orthoformate | 122-51-0 | 148.20 | 16.30 g | 0.11 |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 7.15 g | 0.11 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - |

| Toluene | 108-88-3 | 92.14 | 150 mL | - |

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be formed upon acidification, is also toxic and explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with metals and strong acids.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-phenylenediamine (10.81 g, 0.10 mol), toluene (150 mL), and triethyl orthoformate (16.30 g, 0.11 mol).

-

Intermediate Formation: Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. This step drives the formation of the formimidate intermediate by removing ethanol as an azeotrope with toluene.

-

Azide Addition: Cool the reaction mixture to approximately 80 °C. Cautiously add sodium azide (7.15 g, 0.11 mol) in small portions. Following the addition, add glacial acetic acid (20 mL). The acid serves to protonate the intermediate, activating it for reaction, and to generate hydrazoic acid in situ in a controlled manner.

-

Cyclization: Heat the mixture back to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup and Isolation: Cool the reaction to room temperature. Carefully add 100 mL of water. The product may precipitate. If not, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Analytical Validation

-

¹H NMR: Confirm the presence of aromatic protons (aniline ring) and the unique tetrazole proton signal (typically δ 8.5-9.5 ppm). The integration should correspond to the C₇H₇N₅ formula.[5]

-

¹³C NMR: Identify the carbon signals for the benzene and tetrazole rings.

-

FT-IR: Look for characteristic N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹) and C=N/N=N stretching from the tetrazole ring.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (161.16 g/mol ).[5]

Caption: Experimental workflow for synthesis and validation.

References

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

Gao, Y., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(8), 14640–14648. Available from: [Link]

-

Ghosh, K., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 5(17), 9997–10006. Available from: [Link]

-

Li, Z., et al. (2013). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 43(11), 1547-1553. Available from: [Link]

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Available from: [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]

-

Ghosh, K., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 5(17), 9997-10006. Available from: [Link]

-

Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]

-

Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. Retrieved from [Link]

-

Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives... Retrieved from [Link]

-

ResearchGate. (n.d.). Cycloaddition of 4‐azidobenzonitrile and diethyl vinyl phosphonate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(1H-1,2,3,4-Tetrazol-1-Yl)Aniline. Retrieved from [Link]

-

Sharma, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 480–488. Available from: [Link]

-

ResearchGate. (n.d.). Cycloaddition of 4‐azidobenzonitrile with 3‐methyl‐3‐buten‐2‐one. Retrieved from [Link]

-

TIZAVAR, R. S., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8626–8687. Available from: [Link]

-

Popowycz, F., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(5), 625. Available from: [Link]

-

YouTube. (2019). cycloadditions with azides. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(1H-Tetrazol-1-yl)benzoic acid. Retrieved from [Link]

-

Boger, D. L., et al. (2018). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Organic Letters, 20(10), 3054–3058. Available from: [Link]

-

Afonso, M. M., et al. (2015). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 20(9), 16404–16418. Available from: [Link]

-

Afonso, M. M., et al. (2017). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 22(1), 123. Available from: [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-1,2,3,4-Tetrazol-1-Yl)Aniline [myskinrecipes.com]

- 5. This compound DiscoveryCPR 14210-51-6 [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Tetrazole-Aniline Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical properties of tetrazole-aniline compounds, a class of molecules demonstrating increasingly significant potential in fields ranging from medicinal chemistry to materials science. We will dissect the fundamental principles governing their interaction with light, from absorption to emission, and explore how their unique structural features can be rationally tuned to achieve desired optical characteristics. This document is intended to serve as a comprehensive resource, blending theoretical understanding with practical experimental insights to empower researchers in their pursuit of novel applications for these versatile compounds.

The Tetrazole-Aniline Scaffold: A Union of Unique Chemical Personalities

At the core of this molecular class lies the linkage of two distinct moieties: the electron-rich aniline and the electron-deficient, nitrogen-abundant tetrazole ring.[1][2] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is known for its high nitrogen content, metabolic stability, and its role as a bioisostere for carboxylic acids in drug design.[1][2][3] Aniline and its derivatives are fundamental building blocks in organic chemistry, recognized for their fluorescent properties and sensitivity to their chemical environment.[4][5]

The combination of these two components within a single molecular framework gives rise to fascinating photophysical behaviors, largely dictated by intramolecular charge transfer (ICT) processes.[6][7][8] The aniline moiety typically serves as the electron donor, while the tetrazole ring, particularly when substituted with electron-withdrawing groups, can act as an acceptor. This inherent "push-pull" electronic character is a key determinant of their absorption and emission properties.[6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. scielo.org.za [scielo.org.za]

- 4. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03279B [pubs.rsc.org]

A Comprehensive Technical Guide to the Computational and Theoretical Analysis of 2-(1H-tetrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the computational and theoretical methodologies used to characterize 2-(1H-tetrazol-1-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. By integrating principles of quantum chemistry and molecular modeling, we will dissect its structural, electronic, and spectroscopic properties, offering a predictive framework for its behavior and potential applications. This document is structured to provide not just a procedural overview, but a scientifically grounded rationale for the selection and application of various computational techniques.

Introduction: The Scientific Imperative for Studying this compound

The molecule this compound combines two key pharmacophores: an aniline ring, a cornerstone in many pharmaceuticals, and a tetrazole ring, a bioisostere for carboxylic acids with enhanced metabolic stability and lipophilicity.[1] The unique linkage between these two moieties suggests a distinct electronic and conformational profile, making it a compelling candidate for drug design and the development of novel organic materials.[2][3] Computational and theoretical studies are indispensable for elucidating the intrinsic properties of this molecule at an atomic level, thereby accelerating research and development by predicting its behavior prior to extensive experimental synthesis and testing.

This guide will navigate through the essential computational workflows, from geometry optimization and vibrational analysis to the exploration of its frontier molecular orbitals and potential as a bioactive agent through molecular docking.

Foundational Computational Methodologies: A Deep Dive

The bedrock of our investigation lies in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of functional and basis set is paramount for obtaining accurate and reliable results. For a molecule like this compound, the B3LYP functional combined with a 6-311++G(d,p) basis set offers a good balance between computational cost and accuracy for predicting geometric, vibrational, and electronic properties.[4]

Step-by-Step Protocol for Geometry Optimization and Frequency Analysis

-

Input Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.

-

Geometry Optimization: A geometry optimization calculation is performed using a DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the vibrational spectra (Infrared and Raman) of the molecule.

-

Unveiling the Molecular Architecture: Structural and Spectroscopic Analysis

The optimized molecular geometry provides a wealth of information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.

Tabulated Geometrical Parameters

| Parameter | Bond | Predicted Value (Å/°) |

| Bond Length | C-N (Aniline) | ~1.40 |

| N-N (Tetrazole) | ~1.30 - 1.35 | |

| C-N (Aniline-Tetrazole Linkage) | ~1.42 | |

| Bond Angle | C-N-C (Aniline-Tetrazole Linkage) | ~120° |

| Dihedral Angle | Phenyl Ring - Tetrazole Ring | TBD by calculation |

Note: These are expected values based on similar structures and would be precisely determined by the DFT calculations.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure.[5][6] Key vibrational modes for this compound would include N-H stretching of the aniline group, C=C stretching of the aromatic ring, and various stretching and bending modes of the tetrazole ring.[5][6]

The Electronic Landscape: Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.[7] A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the tetrazole ring and the C-N linkage.[7] This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Workflow for Frontier Molecular Orbital Analysis

Caption: Workflow for Frontier Molecular Orbital Analysis.

Predicting Biological Potential: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In drug discovery, this is used to predict the binding affinity and mode of a ligand (our molecule) to the active site of a protein target.

Given the structural motifs present in this compound, potential protein targets could include kinases, for which aniline derivatives are known inhibitors, or enzymes where the tetrazole can mimic a carboxylate group.[10]

Step-by-Step Molecular Docking Protocol

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function.

-

Analysis of Results: The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing Ligand-Protein Interactions

Caption: Ligand-Protein Interaction Diagram.

Conclusion and Future Directions

This guide has outlined a comprehensive computational and theoretical framework for the study of this compound. Through the application of DFT and molecular docking, we can gain profound insights into its structural, electronic, and potential biological properties. These theoretical predictions provide a robust foundation for subsequent experimental validation and can significantly guide the rational design of novel derivatives with enhanced activities. Future studies could explore its excited-state properties for applications in organic electronics or conduct more advanced molecular dynamics simulations to understand its behavior in a biological environment.

References

-

Albert, A., & Serjeant, E. P. (1962). Ionization Constants of Acids and Bases: A Laboratory Manual. Methuen & Co. Ltd. [Link]

-

Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-3), 183-194. [Link]

-

Fischer, N., Izsák, D., Klapötke, T. M., & Stierstorfer, J. (2013). The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. Chemistry (Weinheim an der Bergstrasse, Germany), 19(27), 8948–8957. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Khan, I., Garikapati, K. R., Setti, A., Shaik, A. B., Makani, V. K. K., Shareef, M. A., Rajpurohit, H., Vangara, N., Pal-Bhadra, M., & Kamal, A. (2019). Design, synthesis, biological evaluation and molecular docking studies of novel 1,2,3-triazole-isatin conjugates as potential anticancer agents. Bioorganic chemistry, 86, 556–572. [Link]

-

Kubba, R. M., Al-Majidi, S. M. H., & Ahmed, A. H. (2019). Synthesis, Characterization and Theoretical Studies of Some New 5-Nitro Isatin Derivatives as Corrosion Inhibitors for Carbon Steel in Sea Water. Iraqi Journal of Science, 60(1), 1-17. [Link]

-

Obiad, E. K., Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Egyptian Journal of Chemistry, 67(10), 763-771. [Link]

-

Shamkhi, Z. S. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives (Master's thesis, University of Misan). [Link]

-

Sundaraganesan, N., & Kavitha, E. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48(1), 12-20. [Link]

-

Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. (2023). Pharmaceutical Chemistry Journal, 57(3), 333-345. [Link]

-

Tsarevsky, N. V., & Gil, R. R. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules (Basel, Switzerland), 26(10), 2898. [Link]

-

Youssif, B. G., Abourehab, M. A., Alqahtani, A. M., & Gouda, A. M. (2021). Globally approved EGFR inhibitors: Insights into their syntheses, target kinases, biological activities, receptor interactions, and metabolism. Archives of pharmacal research, 44(7), 653–679. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical studies on 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine and 1,1-diamino-2,2-Dinitroethylene blending system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Tetrazole Derivatives: An In-depth Technical Guide

Introduction: The Tetrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a cornerstone in modern drug discovery.[1][2] Its remarkable metabolic stability and unique physicochemical properties have positioned it as a valuable bioisostere of the carboxylic acid group, a common moiety in biologically active compounds.[3][4] This bioisosteric relationship allows tetrazole derivatives to mimic the interactions of carboxylic acids with biological targets while often improving pharmacokinetic profiles, such as increased lipophilicity and bioavailability.[3][5] The versatility of the tetrazole scaffold has led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][5][6] This in-depth technical guide provides a comprehensive overview of the significant biological activities of novel tetrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation, survival, and metastasis.[4][7] Their modes of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular signaling pathways.[7][8]

Mechanisms of Anticancer Action

Novel tetrazole-based compounds exert their anticancer effects through several key mechanisms:

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division.[9] Certain tetrazole derivatives act as microtubule-destabilizing agents, binding to the colchicine site on tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9]

-

Enzyme Inhibition: Tetrazoles have been shown to inhibit various enzymes implicated in cancer progression. For instance, they can act as inhibitors of carbonic anhydrases (CAs), metalloenzymes involved in pH regulation and tumorigenesis.[7] Additionally, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers that plays a role in inflammation and cell proliferation.[10]

-

Signaling Pathway Modulation: Tetrazole derivatives can interfere with critical signaling pathways that drive cancer growth. For example, some compounds have been shown to down-regulate the mTOR/p70S6K signaling pathway while up-regulating ERK1/2, leading to autophagy activation and inhibition of lung cancer cell proliferation.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of tetrazole derivatives is highly dependent on their structural features. Key SAR observations include:

-

The nature and position of substituents on the tetrazole ring and associated phenyl rings significantly influence cytotoxicity. For instance, the presence of electron-withdrawing or donating groups on the phenyl ring can modulate the anticancer potency.[1]

-

Hybrid molecules incorporating the tetrazole moiety with other pharmacophores, such as isoxazolines or pyrimidines, have shown enhanced anticancer activity.[11][12] For example, a tetrazole-isoxazoline hybrid with a 3,4,5-trimethoxyphenyl group exhibited potent cytotoxicity.[12]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of novel tetrazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazolopyrrolidine-1,2,3-triazole analogue | HeLa (Cervical Cancer) | 0.32 | [1] |

| Tetrazole-isoxazoline hybrid (4h) | A549 (Lung Cancer) | 1.51 | [11] |

| Tetrazole-isoxazoline hybrid (4i) | A549 (Lung Cancer) | 1.49 | [11] |

| Tetrazole-isoxazoline hybrid (4h) | MDA-MB-231 (Breast Cancer) | 2.83 | [11] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][13]triazine Sulfonamide (MM137) | BxPC-3 (Pancreatic Cancer) | 0.11 | [14] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][13]triazine Sulfonamide (MM137) | PC-3 (Prostate Cancer) | 0.16 | [14] |

| Tetrazole-oxazole-pyrimidine hybrid (9h) | PC3 (Prostate Cancer) | 0.14 | [12] |

| Tetrazole-oxazole-pyrimidine hybrid (9h) | A549 (Lung Cancer) | 1.36 | [12] |

| Tetrazole-oxazole-pyrimidine hybrid (9h) | MCF-7 (Breast Cancer) | 0.72 | [12] |

| Tetrazole-oxazole-pyrimidine hybrid (9h) | DU-145 (Prostate Cancer) | 0.61 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrazole derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Tetrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[2][3][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of tetrazole derivatives are attributed to various mechanisms, including:

-

Enzyme Inhibition: Certain tetrazole-containing compounds inhibit essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase and topoisomerase IV in Staphylococcus aureus, enzymes critical for DNA replication and repair.[16]

-

Cell Membrane Disruption: The structural features of some tetrazole derivatives may allow them to interact with and disrupt the integrity of microbial cell membranes, leading to cell death.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some tetrazole derivatives act as inhibitors of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function.

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of tetrazole derivatives is influenced by their chemical structure:

-

The presence of specific substituents on the tetrazole ring or linked aromatic systems can enhance activity. For example, the incorporation of a benzimidazole moiety linked to the tetrazole ring has been shown to improve antibacterial efficacy.[17]

-

Hybrid molecules combining the tetrazole scaffold with other antimicrobial pharmacophores, such as thiazoles or triazoles, have demonstrated synergistic or enhanced activity.[2][18]

-

The lipophilicity of the molecule, which can be modulated by the substituents, plays a crucial role in its ability to penetrate microbial cell walls and membranes.[3]

Quantitative Analysis of Antimicrobial and Antifungal Activity

The in vitro efficacy of antimicrobial and antifungal tetrazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Tetrazole-Thiazole Hybrid | S. aureus | 6.61 | [2] |

| Tetrazole-Thiazole Hybrid | S. pneumoniae | 7.92 | [2] |

| Imide-Tetrazole (Compound 1) | S. aureus (clinical) | 0.8 | [16] |

| Imide-Tetrazole (Compound 2) | S. aureus (clinical) | 0.8 | [16] |

| Imide-Tetrazole (Compound 3) | S. epidermidis (clinical) | 0.8 | [16] |

| Tetrazole-S-alkyl-piperazine (2f) | C. albicans | 3.90 | [19] |

| Tetrazole-S-alkyl-piperazine (2b) | E. faecalis | 3.90 | [19] |

| Benzimidazole-linked Tetrazole (59) | S. aureus | 1.562 | [2] |

| Benzimidazole-linked Tetrazole (59) | E. coli | 3.125 | [2] |

| N-Ribofuranosyl Tetrazole (5c) | E. coli | 13.37 (µM) | [20] |

| N-Ribofuranosyl Tetrazole (5c) | S. aureus | 13.37 (µM) | [20] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile swab.

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the tetrazole derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Tetrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.[6][10]

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of tetrazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Caption: Inhibition of the COX-2 pathway by tetrazole derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of tetrazole derivatives can be assessed in vivo using models like the carrageenan-induced paw edema assay.

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| Compound 7c | 0.23 | 16.91 | [21][22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the tetrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups of rats. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each treated group compared to the control group.

IV. Antiviral Activity: Targeting the Viral Replication Cycle

The constant threat of viral infections underscores the need for novel antiviral agents. Tetrazole derivatives have shown promise as inhibitors of various viruses, including influenza, HIV, and hepatitis C virus.[23]

Mechanism of Antiviral Action

Antiviral tetrazole derivatives can interfere with different stages of the viral replication cycle:[23]

-

Attachment and Entry Inhibition: Some compounds may block the initial attachment of the virus to the host cell receptors or prevent the fusion of the viral envelope with the host cell membrane.[23]

-

Replication Inhibition: Tetrazole derivatives can inhibit key viral enzymes essential for the replication of the viral genome, such as reverse transcriptase in retroviruses or viral polymerases.[23]

-

Assembly and Release Inhibition: Some compounds may interfere with the assembly of new viral particles or block their release from the host cell, for example, by inhibiting neuraminidase in the influenza virus.[23]

Caption: Key stages of the viral replication cycle targeted by antiviral drugs.[13][23][24][25][26]

V. Antidiabetic Activity: Addressing Metabolic Disorders

Tetrazole derivatives have also been investigated for their potential in managing type 2 diabetes mellitus.[27][28][29][30] They can act on various biological targets to improve glucose homeostasis.[27][28][29][30]

Mechanisms of Antidiabetic Action

The antidiabetic effects of tetrazole derivatives are mediated through multiple mechanisms, including:

-

Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism: Some tetrazole derivatives act as potent agonists of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[28][31] Activation of PPARγ enhances insulin sensitivity and improves glucose uptake in peripheral tissues.[28][31]

-